碱式碳酸铝

描述

Synthesis Analysis

The basic aluminum sulfate was dissolved in 1M sodium carbonate or 1M potassium carbonate at 80 °C. Then, the solution was heated at 60 °C in order for the crystallization of sodium or potassium dawsonite to take place .

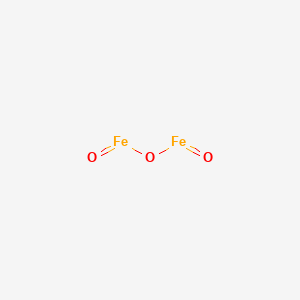

Molecular Structure Analysis

The molecular structure of aluminium carbonate is a network of aluminium oxide (Al2O3) and carbon dioxide (CO2) molecules bonded together . This molecular structure gives aluminium carbonate its buffering and pH regulating properties, which makes it useful in a variety of industrial applications .

Chemical Reactions Analysis

Aluminium Carbonate is highly reactive and forms a powerful dehydrating agent. It reacts with other acids and results in an exothermic reaction. It can react with sulphurous acid to form aluminium sulphite and carbon dioxide .

Physical And Chemical Properties Analysis

Aluminium Carbonate is a white, crystalline compound with a powdery or granular appearance . It is insoluble in water but soluble in acids . Its pH in an aqueous medium is 7.5 - 8.5 . Hence Aluminium Carbonate is basic in nature .

科学研究应用

重金属离子去除:通过微波辅助溶剂热法制备的碱式碳酸铝多孔纳米球对 As(V) 和 Cr(VI) 等重金属离子表现出优异的吸附性能。这些纳米球具有大的表面积和丰富的碳酸根基团,这有助于它们的高吸附能力。这对于净化受污染的水非常重要,在环境清理和水处理中具有实际应用 (Cao 等,2012)。

氧化铝制备:碱式碳酸铝在煅烧后可用作生产高孔隙率氧化铝的前体。该过程涉及碳酸盐分解产生的气体,影响所得氧化铝的性能。这一发现对于材料工程非常重要,尤其是在开发先进陶瓷材料方面 (Figueiredo,1989)。

铝基复合材料:碳纳米管增强铝基复合材料的研究描述了制备方法并解决了工艺问题和解决方案。这些复合材料由于其低密度、高强度和良好的抗氧化和耐腐蚀性,在高性能结构材料中具有潜在应用 (Wu 等,2015)。

有机碳酸酯合成:一个铝配合物在环氧化合物和 CO2 形成功能性有机碳酸酯中显示出高活性。这一发现对于绿色化学领域非常重要,为有机碳酸酯合成提供了一种可持续且有效的方法 (Whiteoak 等,2013)。

工业中的核方法:碱式碳酸铝已参与匈牙利铝工业中利用核方法的研究和开发活动。这包括示踪剂调查以及核分析方法和放射源的应用 (Bujdosó 和 Tóth,1982)。

铝泡沫生产:使用碳酸钙 (CaCO3) 从 A413 铝合金生产铝泡沫证明了其在制造轻质多孔金属结构方面的潜力。这在各种工程和材料科学应用中具有影响 (Karuppasamy 等,2019)。

氢碳酸铵沉淀:对氢碳酸铵沉淀铝的研究提供了铝测定分析方法和碱式碳酸铝性质的见解 (KozuToshio,1935)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Batteries based on multivalent metals have the potential to meet the future needs of large-scale energy storage, due to the relatively high abundance of elements such as magnesium, calcium, aluminium and zinc in the Earth’s crust . In 2023, Al2[CO3]3 and Al2[C2O5][CO3]2 (dialuminium carbonate pyrocarbonate) were produced with a carbon dioxide pressure of 24 and 38 GPa. This means that the Earth’s mantle may contain aluminium carbonate minerals .

属性

IUPAC Name |

aluminum;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Al/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVSRGEPDCSNW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

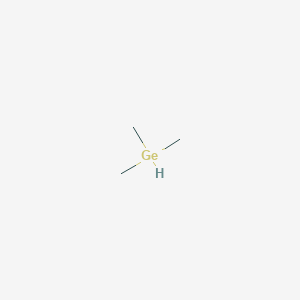

C(=O)(O)[O-].C(=O)([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HAlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium carbonate,basic | |

CAS RN |

1339-92-0 | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)